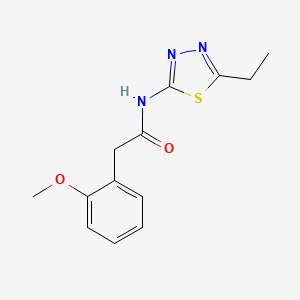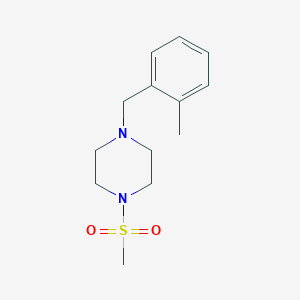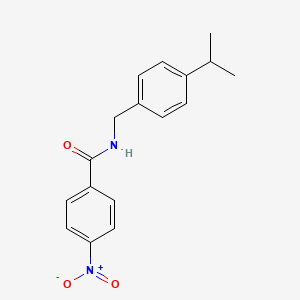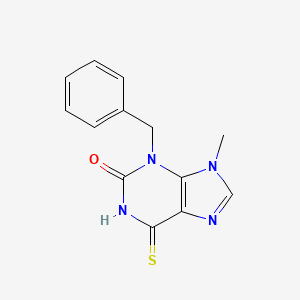![molecular formula C13H16N2O2 B5708613 4-[(cyclopentylcarbonyl)amino]benzamide](/img/structure/B5708613.png)
4-[(cyclopentylcarbonyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzamide derivatives often involves green chemistry approaches, such as ion-associate complex formation or microwave-assisted organic synthesis. For instance, the synthesis of a complex benzamide derivative using sodium tetraphenyl borate and procainamide in deionized water at room temperature exemplifies a green chemistry approach, characterized by its efficiency and minimal environmental impact (Mostafa et al., 2023). Similarly, microwave-assisted synthesis has been employed to create various benzamide derivatives, showcasing the method's economic and facile nature (Wajid et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of benzamide derivatives involves spectroscopic methods and computational studies to understand the complex's formation and its electronic characteristics. Techniques such as infrared spectra, NMR, elemental analysis, and mass spectrometry are crucial for characterizing these compounds. Computational methods, including density functional theory (DFT), further elucidate the electronic properties and molecular electrostatic potential maps, offering insights into the molecule's stability and reactivity (Mostafa et al., 2023).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, demonstrating a range of chemical properties. Their reactivity can be influenced by substituents on the benzamide nucleus, as seen in the selective inhibition of certain enzymes. The synthesis and evaluation of 4-(aminomethyl)benzamide-based inhibitors for virus entry highlight the compound's potential as a therapeutic agent, showcasing its chemical reactivity and application in developing antiviral drugs (Gaisina et al., 2020).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting points, and crystalline structure, play a significant role in their applicability in various domains. The solubility in organic solvents, thermal stability, and film-forming ability of certain polyimides derived from benzamide derivatives underscore the importance of understanding these physical characteristics for material science applications (Imai et al., 1984).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including their reactivity, interaction with biological molecules, and potential as inhibitors, are central to their applications in medicinal chemistry and drug design. Studies on the binding affinity and inhibitory activity against specific enzymes provide valuable information for the development of new therapeutic agents (Wajid et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(cyclopentanecarbonylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c14-12(16)9-5-7-11(8-6-9)15-13(17)10-3-1-2-4-10/h5-8,10H,1-4H2,(H2,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCZUHJLJAUYEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202273 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(difluoromethyl)-N-[4-methoxy-3-(phenoxymethyl)benzylidene]-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5708538.png)
![4-{3-[(2-chloro-6-nitrophenyl)thio]propanoyl}morpholine](/img/structure/B5708546.png)
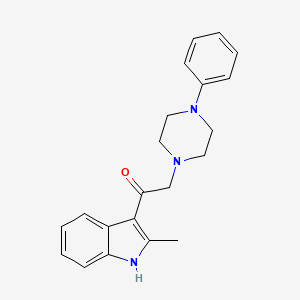

![9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5708556.png)
![N-[3-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5708563.png)
![2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5708567.png)
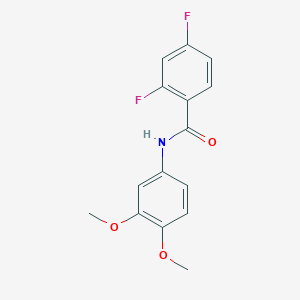
![2-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5708576.png)

